molecular formula C19H17N5OS B12979891 (R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol

(R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol

Cat. No.: B12979891
M. Wt: 363.4 g/mol
InChI Key: FSQNPXFFFUDCCO-LJQANCHMSA-N
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Description

®-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol is a complex organic compound that features multiple functional groups, including an indole, a thiazole, and a pyrimidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Pyrimidine Ring: This can be done via a nucleophilic substitution reaction where an appropriate aminopyrimidine derivative is introduced.

    Formation of the Thiazole Ring: This can be synthesized through Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final steps might involve coupling reactions to attach the various rings to the but-3-yn-2-ol backbone, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazole rings.

    Reduction: Reduction reactions might target the pyrimidine ring or the alkyne group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of cancer, infectious diseases, or neurological disorders.

Industry

In the industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol: can be compared with other indole, thiazole, or pyrimidine-containing compounds.

    Indole Derivatives: Compounds like indomethacin or serotonin.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) or sulfathiazole.

    Pyrimidine Derivatives: Compounds like cytosine or thymine.

Uniqueness

The uniqueness of ®-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol lies in its combination of multiple bioactive rings, which might confer unique biological activities or chemical reactivity compared to simpler analogs.

Biological Activity

(R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer treatment. Its unique structure, which includes an indoline core and a thiazole ring, suggests various biological activities, particularly as an inhibitor of kinases involved in cancer pathways.

Chemical Structure and Properties

The compound's molecular formula is C₁₄H₁₃N₅OS, featuring multiple functional groups that enhance its reactivity and biological interactions. The presence of the hydroxyl group (-OH) at the butynol position contributes to its potential as a therapeutic agent.

Research indicates that this compound primarily acts through the inhibition of specific kinases, particularly those involved in the non-canonical nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This pathway is crucial for tumor progression and immune response modulation .

Anticancer Potential

The compound has shown promising results in inhibiting cancer cell proliferation. It targets various cancer cell lines through mechanisms that include:

  • Kinase Inhibition : It specifically inhibits kinases that modulate signaling pathways involved in cell survival and proliferation.
  • NF-kB Pathway Modulation : By interfering with this pathway, it reduces tumor growth and enhances apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against several cancer types. For instance, it has been reported to significantly reduce cellular levels of prostaglandin E₂ (PGE₂), a lipid compound involved in inflammation and tumorigenesis. The reduction rates vary among different analogs but can reach up to 98% in some cases .

Study 1: Inhibition of COX Enzymes

A study evaluated various 2-amino-thiazole derivatives, revealing that compounds similar to this compound exhibited strong inhibition of cyclooxygenase (COX) enzymes, which are often overexpressed in tumors. Compounds demonstrated IC₅₀ values ranging from 0.84 to 1.39 μM for COX inhibition .

Study 2: Structural Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that modifications on the thiazole and indoline rings could enhance biological activity. For example, introducing methyl or hydroxyl groups at specific positions significantly increased anticancer potency .

Data Table: Biological Activity Summary

Activity Type Target IC₅₀ Value (μM) Notes
COX InhibitionCOX Enzymes0.84 - 1.39Strong inhibition observed
PGE₂ ReductionVarious Cancer Cell LinesUp to 98% reductionEffective across multiple analogs
Kinase InhibitionNF-kB Pathway Kinases< 30Significant modulation of tumor growth

Properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

(2R)-4-[1-(2-aminopyrimidin-4-yl)-2,3-dihydroindol-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C19H17N5OS/c1-19(25,17-21-9-11-26-17)7-4-13-2-3-14-6-10-24(15(14)12-13)16-5-8-22-18(20)23-16/h2-3,5,8-9,11-12,25H,6,10H2,1H3,(H2,20,22,23)/t19-/m1/s1

InChI Key

FSQNPXFFFUDCCO-LJQANCHMSA-N

Isomeric SMILES

C[C@@](C#CC1=CC2=C(CCN2C3=NC(=NC=C3)N)C=C1)(C4=NC=CS4)O

Canonical SMILES

CC(C#CC1=CC2=C(CCN2C3=NC(=NC=C3)N)C=C1)(C4=NC=CS4)O

Origin of Product

United States

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